Ethyl 2-(3-chloro-2-iodophenyl)acetate
Description
Ethyl 2-(3-chloro-2-iodophenyl)acetate is an organic ester featuring a phenyl ring substituted with chlorine at the 3-position and iodine at the 2-position, linked to an ethyl acetate moiety. This compound belongs to a class of halogenated aromatic esters, where the electronic and steric properties are influenced by the positions and types of halogens.
Properties
Molecular Formula |
C10H10ClIO2 |
|---|---|
Molecular Weight |
324.54 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-2-iodophenyl)acetate |
InChI |
InChI=1S/C10H10ClIO2/c1-2-14-9(13)6-7-4-3-5-8(11)10(7)12/h3-5H,2,6H2,1H3 |
InChI Key |
BUTWACVXLKFDSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC=C1)Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique 3-chloro-2-iodo substitution pattern distinguishes it from other halogenated phenylacetates. Key analogues include:
Table 1: Structural and Molecular Comparison

*Similarity scores (0–1) are derived from structural overlap analyses; higher scores indicate closer resemblance .
- Substituent Position: The 2-iodo group in the target compound introduces significant steric bulk compared to smaller halogens (e.g., chlorine). This may reduce rotational freedom and influence intermolecular interactions in crystallographic packing .
- Electronic Effects: The iodine atom’s polarizability may increase van der Waals interactions, affecting solubility and melting points relative to purely chlorinated analogues. Dichloro-substituted derivatives (e.g., Ethyl 2-(3,5-dichlorophenyl)acetate) exhibit stronger electron-withdrawing effects, which could enhance stability but reduce solubility in nonpolar solvents .
Crystallographic and Analytical Considerations
- Crystallography Tools: Structural analysis of halogenated esters often employs programs like SHELX and ORTEP-3 , which are critical for determining bond lengths and angles influenced by halogens.
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